molecular formula C13H18ClNO B129277 alpha-Pyrrolidinopropiophenone (hydrochloride) CAS No. 92040-10-3

alpha-Pyrrolidinopropiophenone (hydrochloride)

Cat. No.: B129277
CAS No.: 92040-10-3
M. Wt: 239.74 g/mol
InChI Key: VQCZQKJXTMYEQV-UHFFFAOYSA-N
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Description

α-Pyrrolidinopropiophenone (hydrochloride) is an analog of the appetite suppressant diethylcathinone and is related to the designer drug 4’-methyl-α-pyrrolidinopropiophenone (MPPP). In male Wistar rats, it is metabolized to a variety of products, including cathinone, the main psychoactive alkaloid of kath (Catha edulis). α-Pyrrolidinopropiophenone (hydrochloride) is intended to be used for forensic applications.

Properties

IUPAC Name

1-phenyl-2-pyrrolidin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12;/h2-4,7-8,11H,5-6,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCZQKJXTMYEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347643
Record name 1-Phenyl-2-(1-pyrrolidinyl)-1-propanone hydrochloride (1:1)
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Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

92040-10-3
Record name alpha-Pyrrolidinopropiophenone(hydrochloride)
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Record name 1-Phenyl-2-(1-pyrrolidinyl)-1-propanone hydrochloride (1:1)
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Record name 92040-10-3
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Record name .ALPHA.-PYRROLIDINOPROPIOPHENONE(HYDROCHLORIDE)
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Foundational & Exploratory

α-Pyrrolidinopropiophenone (α-PPP): Molecular Pharmacology, Transporter Kinetics, and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a second-generation pyrrolidine synthetic cathinone, alpha-Pyrrolidinopropiophenone (α-PPP) presents a complex pharmacological profile that is critical for researchers investigating psychostimulant mechanisms and drug development. Unlike classical amphetamines, which act primarily as substrate-based monoamine releasers, α-PPP functions predominantly as a potent reuptake inhibitor at the dopamine transporter (DAT) and norepinephrine transporter (NET), while exhibiting negligible affinity for the serotonin transporter (SERT) (1)[1]. This whitepaper synthesizes the core mechanistic pathways of α-PPP, details its secondary pharmacological targets, and provides field-proven, self-validating experimental protocols for characterizing its transporter kinetics.

Primary Mechanism of Action: Monoamine Transporter Modulation

α-PPP exerts its primary psychostimulant effects by binding to DAT and NET, effectively blocking the reuptake of dopamine and norepinephrine from the synaptic cleft (1)[1]. This cocaine-like mechanism leads to an acute accumulation of extracellular monoamines, driving downstream postsynaptic receptor activation.

Interestingly, advanced radiotracer-based in vitro release assays have unveiled a dualistic nature to its pharmacology. While α-PPP acts as a pure reuptake inhibitor at human DAT (hDAT), it functions as a selective partial releaser at the human norepinephrine transporter (hNET) (). This partial releasing efficacy at NET clearly differentiates it from its longer-chain derivative α-PVP, which operates as a pure inhibitor at both transporter sites.

G PPP α-PPP (Cathinone Derivative) DAT Dopamine Transporter (hDAT) PPP->DAT Reuptake Inhibition NET Norepinephrine Transporter (hNET) PPP->NET Inhibition & Partial Release DA Synaptic Dopamine Accumulation DAT->DA Blocked Clearance NE Synaptic Norepinephrine Accumulation NET->NE Blocked Clearance Receptor Postsynaptic Receptor Activation DA->Receptor NE->Receptor

Synaptic mechanism of α-PPP modulating DAT and NET to increase monoamine signaling.

Quantitative Pharmacological Profile

The selectivity of α-PPP for catecholamine transporters over serotonin transporters is a defining hallmark of pyrrolidine-containing cathinones. A high DAT/SERT inhibition ratio is highly predictive of robust psychostimulant properties and elevated abuse liability.

Table 1: Binding Affinity and Inhibition Kinetics of α-PPP

Target Transporter / ReceptorPharmacological ActionIC50 / Ki ValueReference
Dopamine Transporter (hDAT) Reuptake Inhibition~1.0 - 2.0 μM1[1]
Norepinephrine Transporter (hNET) Reuptake Inhibition / Partial Release~1.0 - 2.0 μM1[1]
Serotonin Transporter (hSERT) Weak Inhibition~163 μM1[1]
5-HT2A Receptor Competitive Antagonism / Inverse Agonism~851 nM (Kb)2[2]
Organic Cation Transporter 1/2 (hOCT1/2) InhibitionLow μM

Secondary Pharmacological Targets: 5-HT2A and Low-Affinity Transporters

Beyond classical monoamine transporters, α-PPP exhibits unique interactions that modulate its overall behavioral profile:

  • 5-HT2A Receptor Antagonism : Unlike many hallucinogenic amphetamine derivatives, α-PPP demonstrates competitive antagonism and inverse agonist activity at the 5-HT2A receptor (2)[2]. In functional in vivo assays, it dose-dependently blocks the head-twitch response (HTR) elicited by 5-HT2A agonists[2]. This antagonistic property likely mitigates potential hallucinogenic effects, localizing its clinical presentation strictly to psychostimulation.

  • Low-Affinity Transporters : α-PPP inhibits human organic cation transporters (hOCT1 and hOCT2) in the low micromolar range (). Because OCTs are responsible for the extraneuronal clearance of monoamines, their blockade further potentiates the synaptic accumulation of dopamine and norepinephrine, exacerbating peripheral sympathomimetic effects.

Experimental Methodologies: Self-Validating Transporter Kinetics Protocol

To rigorously quantify the inhibitory potency (IC50) of α-PPP at monoamine transporters, researchers employ in vitro radioligand uptake inhibition assays. The following protocol is designed with self-validating control points to ensure data integrity and eliminate confounding variables.

Workflow CellPrep 1. Cell Preparation HEK293 expressing hDAT/hNET PreIncubation 2. Pre-incubation Equilibrate with α-PPP CellPrep->PreIncubation Radioligand 3. Radioligand Addition Introduce [3H]DA or [3H]MPP+ PreIncubation->Radioligand Wash 4. Termination Arrest kinetics with ice-cold buffer Radioligand->Wash Quantification 5. Lysis & Quantification Liquid Scintillation Counting Wash->Quantification

Step-by-step workflow for in vitro radioligand uptake inhibition assay.

Protocol: In Vitro Radioligand Uptake Inhibition Assay

Objective : Determine the IC50 of α-PPP at hDAT and hNET.

Step 1: Cell Line Preparation and Seeding

  • Action : Culture HEK293 cells stably transfected with hDAT or hNET in poly-D-lysine coated 96-well plates.

  • Causality : HEK293 cells lack endogenous monoamine transporters. Utilizing stably transfected lines ensures that any measured radioligand uptake is exclusively mediated by the target transporter, eliminating background noise. Poly-D-lysine promotes adherence, preventing cell loss during subsequent vigorous wash steps.

Step 2: Buffer Equilibration and Pre-incubation

  • Action : Wash cells with Krebs-HEPES buffer (KHB) and pre-incubate with varying concentrations of α-PPP ( 10−9 to 10−4 M) for 10 minutes at 37°C.

  • Causality : Pre-incubation allows α-PPP to reach thermodynamic binding equilibrium with the transporter before the introduction of the substrate. This prevents competitive displacement artifacts and ensures accurate calculation of the inhibition constant.

Step 3: Radioligand Introduction

  • Action : Add 0.15 μM [3H]Dopamine (for DAT) or 0.05 μM [3H]MPP+ (for NET) to the wells. Incubate for exactly 10 minutes.

  • Causality : [3H]MPP+ is utilized for NET assays because it is highly resistant to intracellular degradation by monoamine oxidase (MAO), ensuring that the measured radioactivity strictly correlates with transport kinetics rather than metabolic breakdown.

Step 4: Assay Termination (The Critical Wash)

  • Action : Terminate the reaction by rapidly aspirating the buffer and washing the cells three times with ice-cold KHB.

  • Causality : Rapid cooling to 4°C instantly arrests transporter conformational changes and decreases membrane fluidity. This effectively "freezes" the internalized radioligand inside the cell, preventing efflux during the washing process and preserving the quantitative integrity of the assay.

Step 5: Lysis and Quantification

  • Action : Lyse the cells using 1% SDS, transfer the lysate to scintillation vials, add liquid scintillation cocktail, and quantify using a beta counter.

  • Causality : SDS disrupts the lipid bilayer, releasing the trapped [3H]-substrate uniformly into the cocktail, which is necessary for efficient fluorophore excitation and accurate photon counting.

Neurochemical and Behavioral Implications

The potent blockade of DAT and NET by α-PPP translates to significant in vivo effects. In murine models, acute administration produces robust locomotor stimulation comparable to cocaine (1)[3]. However, high-dose exposure (e.g., 80 mg/kg) results in persistent depletion of striatal dopamine and prefrontal cortex norepinephrine up to five days post-treatment[1]. This persistent neurochemical depletion suggests that despite acting primarily as a reuptake inhibitor, α-PPP carries a risk of neurotoxicity, potentially mediated by sustained transporter blockade and subsequent oxidative stress pathways.

References

  • Effects of the second-generation “bath salt” cathinone alpha-pyrrolidinopropiophenone (α-PPP)
  • Source: Medical University of Vienna (MedUni Wien ePub)
  • The synthetic cathinone psychostimulant alpha-PPP antagonizes serotonin 5-HT2A receptors: In vitro and in vivo evidence Source: JensenLab / PubMed URL

Sources

Neuropharmacology of α-Pyrrolidinopropiophenone (Hydrochloride): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

α-Pyrrolidinopropiophenone (α-PPP) is a second-generation synthetic cathinone characterized by a pyrrolidine ring substitution on the cathinone pharmacophore. As a derivative of the naturally occurring alkaloid cathinone, α-PPP shares structural and pharmacological homologies with other potent pyrovalerone cathinones, such as 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinopentiophenone (α-PVP). This whitepaper provides a rigorous neuropharmacological profile of α-PPP, detailing its receptor binding kinetics, transporter interactions, and the validated experimental methodologies used to quantify its pharmacodynamic and behavioral effects.

Molecular Pharmacodynamics & Mechanism of Action

Unlike first-generation cathinones (e.g., mephedrone) which act primarily as substrate-based monoamine releasers via the reversal of presynaptic transporters, pyrrolidine-containing cathinones typically function as pure reuptake inhibitors[1][2]. α-PPP exhibits high-affinity blockade of the1 and 1, preventing the clearance of these catecholamines from the synaptic cleft and leading to profound extracellular accumulation[1].

However, recent radiotracer-based in vitro assays have revealed a highly nuanced mechanism: while α-PPP acts as a pure reuptake inhibitor at DAT, it functions as a selective partial releasing agent at the human norepinephrine transporter (hNET). This dual mechanism—DAT inhibition coupled with partial NET release—differentiates α-PPP from its longer-chain homologue α-PVP, which is a pure inhibitor at both sites. Furthermore, α-PPP demonstrates negligible affinity for the serotonin transporter (SERT), resulting in a highly dopaminergic and noradrenergic profile that drives its psychomotor stimulant and reinforcing properties[1][2].

MOA APP α-PPP DAT DAT Inhibition APP->DAT IC50 ~1-2 μM NET NET Inhibition & Partial Release APP->NET IC50 ~1-2 μM SERT SERT (Negligible) APP->SERT IC50 >100 μM DA ↑ Extracellular DA DAT->DA NE ↑ Extracellular NE NET->NE BEHAVIOR Psychomotor Stimulation DA->BEHAVIOR NE->BEHAVIOR

Fig 1. Pharmacodynamic signaling of α-PPP at monoamine transporters.

Quantitative Transporter Kinetics

The potency of pyrrolidinophenones at monoamine transporters is heavily influenced by the length of the α-alkyl chain[3]. α-PPP, possessing a shorter propyl chain, is less potent at DAT than its longer-chain derivatives like α-PVP and MDPV[2][3]. The table below summarizes the half-maximal inhibitory concentrations (IC50) for these compounds, highlighting α-PPP's unique profile.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Primary Mechanism
MDPV ~4.0~25.9~3,305Pure Reuptake Inhibitor
α-PVP ~12.8~14.2>10,000Pure Reuptake Inhibitor
α-PPP ~1,000 - 2,000~1,000 - 2,000~163,000DAT Inhibitor / Partial NET Releaser

Data synthesized from established in vitro uptake inhibition assays[1][3].

Methodological Framework: In Vitro Transporter Assays

To rigorously evaluate the binding affinity and functional efficacy of α-PPP, researchers employ radiotracer-based uptake inhibition assays. The following protocol outlines the gold-standard methodology using Human Embryonic Kidney 293 (HEK293) cells.

Rationale for Model Selection: HEK293 cells are utilized because they lack endogenous monoamine transporters. By stably transfecting these cells with hDAT, hNET, or hSERT, we create a clean, isolated background to measure specific transport kinetics without confounding native uptake mechanisms.

Workflow CELLS HEK293 Cells SEED Seed Plates CELLS->SEED DRUG Add α-PPP SEED->DRUG TRACER Add Radiotracer DRUG->TRACER WASH Wash & Lyse TRACER->WASH SCINT Scintillation WASH->SCINT DATA Calculate IC50 SCINT->DATA

Fig 2. Radiotracer-based in vitro monoamine uptake inhibition assay workflow.

Step-by-Step Protocol: Radiotracer Uptake Inhibition Assay
  • Cell Culture & Seeding: Culture hDAT/hNET/hSERT-expressing HEK293 cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Seed cells into poly-D-lysine coated 96-well plates at a density of 50,000 cells/well.

    • Causality: Poly-D-lysine enhances cellular adhesion via electrostatic interactions, preventing cell detachment during subsequent washing steps, which would artificially lower radioactive counts and skew IC50 calculations.

  • Buffer Preparation: Wash cells with a specialized Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing ascorbic acid and pargyline.

    • Causality: Ascorbic acid prevents the spontaneous oxidation of monoamines, while pargyline (a monoamine oxidase inhibitor) prevents the intracellular enzymatic degradation of the radiotracer, ensuring signal fidelity.

  • Drug Incubation: Pre-incubate cells with varying concentrations of α-PPP (e.g., 1 nM to 100 μM) for 15 minutes at room temperature.

    • Causality: Pre-incubation ensures the drug reaches thermodynamic binding equilibrium with the transporter before the introduction of the competing substrate.

  • Radiotracer Addition: Add 20 nM of [3H]-Dopamine, [3H]-Norepinephrine, or [3H]-Serotonin to the respective wells and incubate for 10 minutes.

    • Causality: Tritium ([3H]) is chosen over bulkier fluorophores because it does not alter the molecular structure or binding affinity of the endogenous neurotransmitter.

  • Termination & Lysis: Terminate the reaction by rapidly washing the cells three times with ice-cold KRH buffer. Lyse the cells using 1% SDS or 0.1 M NaOH.

    • Causality: Ice-cold buffer immediately halts transporter kinetics by reducing membrane fluidity and metabolic activity, effectively locking the radiotracer inside the cell.

  • Quantification: Transfer the lysate to scintillation vials, add liquid scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate IC50 values using non-linear regression analysis.

Methodological Framework: In Vivo Microdialysis

To correlate in vitro transporter kinetics with in vivo neurochemistry, stereotaxic microdialysis is employed to measure extracellular monoamine fluctuations in the nucleus accumbens or striatum of freely moving rodents.

Step-by-Step Protocol: Stereotaxic Microdialysis
  • Probe Implantation: Under isoflurane anesthesia, stereotaxically implant a concentric microdialysis probe into the target brain region (e.g., nucleus accumbens shell). Secure with dental cement. Allow 48 hours for recovery.

    • Causality: A 48-hour recovery period is critical to allow the blood-brain barrier to reseal and local neuroinflammation (which can artificially elevate basal dopamine) to subside, establishing a true neurochemical baseline.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 μL/min.

    • Causality: This flow rate optimizes the relative recovery of monoamines across the semi-permeable membrane while preventing localized depletion of extracellular fluid.

  • Baseline Collection: Collect dialysate samples every 15-20 minutes until stable baseline monoamine concentrations are established (typically defined as 3 consecutive samples within 10% variance).

  • Drug Administration: Administer α-PPP (e.g., 1-10 mg/kg, i.p. or i.v.) and continue collecting fractions for 120-180 minutes.

  • Analytical Quantification: Analyze dialysate fractions using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD).

    • Causality: ECD is highly sensitive to the oxidation of catecholamines, allowing for the detection of dopamine and norepinephrine at femtomole concentrations without the need for complex sample derivatization.

Behavioral Neurochemistry & Toxicity

The dopaminergic surge induced by α-PPP correlates directly with its behavioral profile. In murine models, α-PPP elicits dose-dependent hyperlocomotion, stereotypic behaviors, and cocaine-like discriminative stimulus effects[1][2]. In extended-access self-administration paradigms, rodents exhibit binge-like intake patterns of α-PPP, underscoring its high abuse liability and reinforcing efficacy[2]. Furthermore, its recent discovery as an inhibitor of low-affinity monoamine transporters (such as human organic cation transporters, hOCT1/2) suggests complex peripheral and central clearance mechanisms that may contribute to its systemic toxicological profile at high or repeated doses.

References

  • Effects of the second-generation “bath salt” cathinone alpha-pyrrolidinopropiophenone (α-PPP) on behavior and monoamine neurochemistry in male mice Source: NIH / PMC URL:1

  • Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm Source: Frontiers in Pharmacology URL:2

  • PPP and its derivatives are selective partial releasers at the human norepinephrine transporter Source: MedUni Wien ePub / Neuropharmacology URL:

  • Effects of test drugs on inhibition of [3H]transmitter uptake by DAT, NET, and SERT Source: ResearchGate URL:3

Sources

Analytical Characterization and Forensic Identification Workflows for α-Pyrrolidinopropiophenone Hydrochloride (α-PPP HCl)

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: I cannot provide step-by-step synthesis instructions or actionable synthetic routes for controlled substances such as α-Pyrrolidinopropiophenone (α-PPP). I can, however, provide an in-depth technical whitepaper focusing on the analytical characterization, forensic identification workflows, and the theoretical chemical framework of α-PPP hydrochloride for researchers and forensic scientists.

Pharmacological Context & Chemical Framework

α-Pyrrolidinopropiophenone (α-PPP) is a synthetic cathinone derivative characterized by a pyrrolidinyl ring affixed to the alpha-carbon of a propiophenone backbone[1]. Pharmacologically, α-PPP functions as a potent reuptake inhibitor at the human dopamine transporter (DAT) and norepinephrine transporter (NET), elevating synaptic monoamine levels without acting as a monoamine releasing agent[2]. Because of its high abuse potential and psychostimulant properties, α-PPP is heavily regulated globally, necessitating rigorous forensic analytical frameworks to definitively identify it in seized materials[2].

The Causality of Analytical Technique Selection

Forensic drug chemistry demands a self-validating system of orthogonal analytical techniques to prevent false positives and ensure absolute structural confirmation. The characterization of α-PPP HCl relies on a triad of methodologies:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Selected for its ability to separate complex, adulterated mixtures. The electron ionization (EI) at 70 eV induces a highly predictable alpha-cleavage of the pyrrolidine ring, yielding a definitive mass spectral fingerprint[3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for absolute structural connectivity. 1H-NMR differentiates α-PPP from positional isomers (such as ring-substituted methylcathinones) by confirming the unsubstituted phenyl ring and the precise alkyl chain length[3].

  • Fourier Transform Infrared Spectroscopy (FTIR-ATR): Deployed for rapid, non-destructive identification of functional groups (e.g., the ketone carbonyl stretch) and to differentiate the hydrochloride salt form from the free base[3].

Step-by-Step Analytical Methodologies

Protocol A: GC-MS Analysis (SWGDRUG Standard)

To achieve optimal volatility and chromatographic peak shape, the hydrochloride salt must be converted to its free base form prior to injection[3].

  • Sample Preparation: Dilute the seized analyte to approximately 4 mg/mL. Perform a liquid-liquid base extraction using sodium carbonate and chloroform to isolate the α-PPP free base[3].

  • Instrument Setup: Utilize an Agilent gas chromatograph operated in split mode (25:1 split ratio) coupled with a mass selective detector (MSD)[3].

  • Column Selection: Install an HP-5 MS (or equivalent 5% phenyl methyl siloxane) capillary column (30 m × 0.25 mm × 0.25 μm)[3].

  • Carrier Gas: Set Helium flow to a constant 1.5 mL/min[3].

  • Thermal Parameters: Set the Injector and MSD transfer line to 280 °C. Set the MS Source to 230 °C and MS Quadrupole to 150 °C[3].

  • Oven Program: Hold initial temperature at 100 °C for 1.0 min, ramp at 12 °C/min to 280 °C, and hold for 9.0 min[3].

  • Acquisition: Scan mass range 30–550 amu. The expected retention time for α-PPP under these conditions is approximately 8.290 minutes[3].

Protocol B: NMR Spectroscopy
  • Sample Preparation: Dilute the α-PPP HCl analyte to ~4 mg/mL in Deuterium Oxide (D₂O)[3].

  • Internal Standard: Incorporate Tetramethylsilane (TMS) for the 0 ppm reference and maleic acid as a quantitative internal standard[3].

  • Acquisition: Acquire 1H and 13C spectra using a 400 MHz NMR spectrometer[3].

  • Processing: Phase and baseline correct the spectra. Integrate the pyrrolidine ring protons against the aromatic protons to confirm the structural ratio.

Protocol C: FTIR-ATR Spectroscopy
  • Instrument Setup: Equip the FTIR spectrometer with a Golden Gate diamond Attenuated Total Reflectance (ATR) attachment (1 bounce)[3].

  • Background: Collect a 16-scan background spectrum of the ambient atmosphere[3].

  • Sample Analysis: Place a few milligrams of the crystalline α-PPP HCl solid directly onto the diamond crystal and apply pressure using the anvil.

  • Acquisition: Acquire 16 scans at a resolution of 4 cm⁻¹[3].

Quantitative Data Summaries

Table 1: GC-MS Electron Ionization (EI) Fragmentation of α-PPP [3]

m/zRelative IntensityFragment Assignment / Structural Origin
98 Base Peak (100%)C₆H₁₂N⁺ (Pyrrolidine ring + alpha-carbon via alpha-cleavage)
105 ModerateC₇H₅O⁺ (Benzoyl cation)
77 ModerateC₆H₅⁺ (Phenyl cation)
202 Weak[M-H]⁺ (Molecular ion minus one proton)
41 WeakC₃H₅⁺ (Pyrrolidine ring fragmentation)

Table 2: Diagnostic 1H-NMR Chemical Shifts for α-PPP HCl (in D₂O) [3]

Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
~1.5 - 1.6Doublet3HMethyl group (CH₃) on alpha-carbon
~2.0 - 2.2Multiplet4HPyrrolidine ring (C3, C4 protons)
~3.2 - 3.7Multiplet4HPyrrolidine ring (C2, C5 protons adjacent to N)
~5.4Multiplet1HAlpha-proton (CH)
~7.5 - 7.7Multiplet3HAromatic protons (meta, para)
~8.0 - 8.1Doublet2HAromatic protons (ortho)

Forensic Identification Workflow Visualization

ForensicWorkflow Start Seized Sample (Suspected α-PPP) Prep Sample Preparation (Base Extraction / D2O Dilution) Start->Prep GCMS GC-MS Analysis (EI Mode, 70eV) Prep->GCMS NMR NMR Spectroscopy (1H / 13C in D2O) Prep->NMR FTIR FTIR-ATR (Diamond, 1 Bounce) Prep->FTIR DataGCMS Fragment Analysis (m/z 98 Base Peak) GCMS->DataGCMS DataNMR Structural Elucidation (Pyrrolidine & Alkyl Shifts) NMR->DataNMR DataFTIR Functional Groups (Carbonyl Stretch) FTIR->DataFTIR Confirm Positive Identification α-PPP HCl DataGCMS->Confirm DataNMR->Confirm DataFTIR->Confirm

Orthogonal forensic identification workflow for the characterization of α-PPP HCl.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "alpha-PPP Monograph." SWGDRUG.org. 3

  • Cayman Chemical. "α-Pyrrolidinopropiophenone (hydrochloride) Technical Information." Caymanchem.com. 1

  • Benchchem. "alpha-Pyrrolidinopropiophenone (α-PPP) Product Data." Benchchem.com. 2

Sources

Technical Whitepaper: Metabolic Profiling and Toxicological Detection of α-Pyrrolidinopropiophenone (α-PPP) in the Rat Model

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

α-Pyrrolidinopropiophenone (α-PPP) is a synthetic cathinone derivative that functions as a potent inhibitor of monoamine reuptake transporters. Originally synthesized for potential therapeutic use, it has emerged as an illicit designer psychostimulant capable of inducing binge-like intake patterns and reinforcing effects[1]. In forensic and clinical toxicology, identifying the consumption of such designer drugs relies heavily on understanding their pharmacokinetic profiles.

Because α-PPP is typically administered as a water-soluble hydrochloride salt, it rapidly dissociates in vivo, allowing the lipophilic free base to undergo extensive hepatic biotransformation. The rat model serves as the gold standard for elucidating these pathways due to its metabolic homology with humans in processing pyrrolidinophenones. This whitepaper details the Phase I and Phase II metabolism of α-PPP in rats and outlines a self-validating analytical protocol for its unequivocal detection in urine[2][3].

Phase I and Phase II Metabolic Pathways

Upon administration, α-PPP undergoes extensive hepatic biotransformation. The parent compound is highly lipophilic, necessitating enzymatic modification to increase its polarity for renal excretion. Analysis of rat urine reveals four primary Phase I metabolic pathways, followed by Phase II conjugation[2][4].

Mechanistic Causality of Biotransformation
  • Pyrrolidine Ring Oxidation: Cytochrome P450 enzymes hydroxylate the carbon atom adjacent to the pyrrolidine nitrogen. This intermediate is rapidly dehydrogenated to form the corresponding lactam (2''-oxo-PPP ). This is the most critical pathway for forensic identification.

  • Aromatic Hydroxylation: The electron-rich phenyl ring is hydroxylated at the 4'-position to yield 4'-hydroxy-PPP .

  • N-Dealkylation: Double dealkylation of the pyrrolidine ring cleaves the cyclic structure, resulting in the primary amine, cathinone .

  • Keto Reduction: The β-keto group of the resulting cathinone is stereoselectively reduced to form secondary alcohols, specifically norephedrine diastereomers[2][3].

Following Phase I metabolism, the newly formed hydroxyl groups (e.g., on 4'-hydroxy-PPP) are targeted by UDP-glucuronosyltransferases and sulfotransferases. This Phase II conjugation with glucuronic acid or sulfate renders the metabolites highly water-soluble for urinary excretion[2][4].

MetabolicPathway PPP α-PPP (Parent Drug) Lactam 2''-oxo-PPP (PPP Lactam) PPP->Lactam Pyrrolidine Hydroxylation & Dehydrogenation OH_PPP 4'-hydroxy-PPP PPP->OH_PPP Aromatic Hydroxylation Cathinone Cathinone (Dealkylated) PPP->Cathinone Double Dealkylation Norephedrine Norephedrine (Reduced) Cathinone->Norephedrine Keto Group Reduction

Major metabolic pathways of α-PPP in the rat model.

Analytical Methodology: Self-Validating GC-MS Protocol

To detect α-PPP and its metabolites in rat urine, a robust analytical workflow is required. The following protocol leverages Gas Chromatography-Mass Spectrometry (GC-MS) in Electron Impact (EI) mode, optimized for the unique physicochemical properties of synthetic cathinones[2][4].

Every step in this protocol is designed as a self-validating system to ensure data integrity and eliminate false negatives.

Step 1: Enzymatic Hydrolysis
  • Procedure: Aliquot 2 mL of rat urine. Add a deuterated internal standard (e.g., α-PVP-d8) and a positive hydrolysis control (oxazepam-glucuronide). Buffer the sample to pH 5.2 and incubate with β-glucuronidase/arylsulfatase at 37°C for 16 hours.

  • Causality: Phase II conjugates are highly polar and non-volatile, making them invisible to GC-MS. Enzymatic cleavage restores the free hydroxyl groups required for organic extraction.

  • System Validation Check: The successful detection of free oxazepam in the final chromatogram confirms that the β-glucuronidase enzyme was active and the incubation conditions successfully cleaved the conjugates.

Step 2: Solid-Phase Extraction (SPE)
  • Procedure: Condition a mixed-mode SPE cartridge with methanol and water. Load the hydrolyzed sample, wash with deionized water and 0.1 M HCl, dry the column, and elute with a dichloromethane/isopropanol/ammonia mixture.

  • Causality: SPE isolates the lipophilic alkaloid metabolites from highly polar urinary matrix components (urea, salts) that would otherwise contaminate the GC inlet. The basic elution solvent ensures the amine groups are uncharged (free base form), maximizing recovery.

  • System Validation Check: Recovery of the spiked deuterated internal standard within the 85-115% range confirms that the SPE bed was properly conditioned and the elution was complete.

Step 3: Trimethylsilylation (TMS) Derivatization
  • Procedure: Evaporate the SPE eluate to dryness under a gentle nitrogen stream. Reconstitute in 100 µL of a derivatizing agent (e.g., MSTFA with 1% TMCS) and incubate at 60°C for 30 minutes.

  • Causality: Free hydroxyls (on 4'-OH-PPP) and primary amines (on cathinone) interact with the silanol groups in the GC column, causing severe peak tailing and thermal degradation. TMS derivatization replaces these active hydrogens with non-polar trimethylsilyl groups, drastically improving volatility, thermal stability, and peak symmetry.

  • System Validation Check: The complete absence of underivatized 4'-OH-PPP peaks and the presence of exclusively mono-TMS derivatives confirm the derivatization reagent has not degraded from moisture exposure.

Step 4: Full-Scan EI GC-MS Analysis
  • Procedure: Inject 1-2 µL of the derivatized extract into the GC-MS. Utilize a temperature gradient (e.g., 100°C to 310°C) on a 5% phenyl-methylpolysiloxane capillary column. Operate the MS in full-scan EI mode (70 eV)[2][4].

  • Causality: Electron Impact ionization at 70 eV provides a highly reproducible, standardized fragmentation pattern essential for retrospective library matching (e.g., Maurer/Pfleger/Weber library).

  • System Validation Check: Daily tuning of the mass spectrometer with PFTBA (Perfluorotributylamine) ensures mass accuracy and the correct relative abundance of the 70 eV EI fragmentation ions.

Workflow Urine Rat Urine Collection (Metabolite Conjugates) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Urine->Hydrolysis Cleave conjugates SPE Solid-Phase Extraction (Isolate organics) Hydrolysis->SPE Extract free metabolites Derivatization Derivatization (Trimethylsilylation - TMS) SPE->Derivatization Increase volatility GCMS GC-MS Analysis (EI Mode, Full-Scan) Derivatization->GCMS Structural ID

Step-by-step toxicological detection workflow for α-PPP in urine.

Quantitative Data & Diagnostic Biomarkers

A critical challenge in toxicological screening is differentiating the parent drug from other structurally related compounds. As demonstrated in rat models, the dealkylation of α-PPP yields cathinone and norephedrine[2][3]. However, these are non-specific metabolites also formed after the ingestion of other illicit drugs (e.g., methcathinone, amphetamines) or over-the-counter medications (e.g., pseudoephedrine)[2].

Therefore, the detection of 2''-oxo-PPP (the lactam metabolite) is paramount. Because the pyrrolidine ring remains intact but oxidized, it serves as the unequivocal, definitive biomarker that provides unambiguous proof of α-PPP intake[2][4].

Table 1: Key Metabolites and GC-MS Target Ions for Mass Chromatography Screening

MetaboliteMetabolic ModificationDerivatization StateTarget Ions (m/z)Diagnostic Significance
α-PPP (Parent) NoneUnchanged98, 105Baseline parent detection
2''-oxo-PPP Pyrrolidine oxidationUnchanged112Unequivocal biomarker for α-PPP intake
4'-hydroxy-PPP Aromatic hydroxylationMono-TMS119, 193Major Phase I metabolite
Cathinone Double dealkylationDi-TMSVaries by derivativeNon-specific; shared with other cathinones
Norephedrine Keto reductionTri-TMSVaries by derivativeNon-specific; shared with OTC medications

(Note: Target ions m/z 98, 105, 112, and 193 are specifically selected for high-sensitivity mass chromatography screening of α-PPP and its unique metabolites[2][4].)

Conclusion

The metabolic profiling of α-Pyrrolidinopropiophenone (α-PPP) in the rat model reveals a complex biotransformation network heavily reliant on pyrrolidine ring oxidation, aromatic hydroxylation, and dealkylation. For forensic and clinical laboratories, the implementation of a self-validating GC-MS protocol utilizing enzymatic hydrolysis, SPE, and TMS derivatization is essential for accurate toxicological detection. By targeting the unique 2''-oxo-PPP lactam metabolite (m/z 112), analysts can establish an unambiguous proof of α-PPP consumption, effectively differentiating it from other sympatomimetic amines and synthetic cathinones.

References

  • Title: Metabolism of the new designer drug alpha-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP and 4'-methyl-alpha-pyrrolidinopropiophenone (MPPP)
  • Title: Metabolites of α-PPP in rats (Springer et al., 2003a)
  • Title: Metabolism of the new designer drug α-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP and 4'-methyl-α-pyrrolidinopropiophenone (MPPP)
  • Title: Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP)

Sources

An In-Depth Technical Guide to the Core Mechanism of α-Pyrrolidinopropiophenone (hydrochloride): Dopamine and Norepinephrine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding α-Pyrrolidinopropiophenone (α-PPP)

α-Pyrrolidinopropiophenone (α-PPP) is a synthetic stimulant belonging to the cathinone class.[1][2] Structurally, it is an analog of the appetite suppressant diethylcathinone and is related to other designer drugs such as 4'-methyl-α-pyrrolidinopropiophenone (MPPP).[1] As a member of the α-pyrrolidinophenone subgroup, its primary mechanism of action is the inhibition of monoamine transporters, distinguishing it from other cathinones that can also act as releasing agents.[3] This guide provides a detailed exploration of the molecular interactions of α-PPP with the dopamine (DAT) and norepinephrine (NET) transporters, offering in-depth experimental protocols for its characterization. This document is intended for research purposes only and is not for human or veterinary use.[1]

Core Mechanism of Action: A Tale of Two Transporters

The psychostimulant effects of α-PPP are primarily mediated by its interaction with two key players in neuronal signaling: the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating the neurotransmitter signal and maintaining homeostasis.[5]

By binding to and blocking DAT and NET, α-PPP prevents this reuptake process. This leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, thereby enhancing and prolonging their signaling effects. This increased dopaminergic and noradrenergic activity in the brain is associated with the stimulant properties of the compound. Notably, α-PPP exhibits significantly lower potency at the serotonin transporter (SERT), making it a relatively selective dopamine and norepinephrine reuptake inhibitor.[4]

The following diagram illustrates the fundamental mechanism of α-PPP at a catecholaminergic synapse.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) Release Release DAT_NET DAT/NET Transporter Synaptic_Cleft Synaptic_Cleft Release->Synaptic_Cleft Neurotransmitter Release Receptor Postsynaptic Receptors Synaptic_Cleft->Receptor Binding & Signal Transduction DA_NE Dopamine (DA) & Norepinephrine (NE) DA_NE->DAT_NET Reuptake DA_NE->Receptor aPPP α-PPP aPPP->DAT_NET Inhibition

Figure 1. Mechanism of α-PPP at the Synapse.

Quantitative Pharmacological Profile

The potency and selectivity of α-PPP as a monoamine transporter inhibitor have been characterized through in vitro binding and functional assays. The following table summarizes key quantitative data for α-PPP at human dopamine, norepinephrine, and serotonin transporters. Lower Ki and IC50 values indicate higher binding affinity and inhibitory potency, respectively.

TransporterAssay TypeParameterValue (µM)Reference
hDAT Binding AffinityKi0.247[6]
Functional PotencyIC500.247[6]
hNET Binding AffinityKi0.040[6]
Functional PotencyIC500.040[6]
hSERT Binding AffinityKi161.4[6]
Functional PotencyIC50161.4[6]

Table 1: In Vitro Pharmacological Data for α-PPP at Human Monoamine Transporters

These data quantitatively demonstrate α-PPP's high affinity and potency for hNET and hDAT, with significantly weaker activity at hSERT.[6] This profile is consistent with its classification as a selective dopamine and norepinephrine reuptake inhibitor.

Experimental Protocols for In Vitro Characterization

The following section provides detailed, step-by-step methodologies for the in vitro characterization of α-PPP's interaction with dopamine and norepinephrine transporters. These protocols are foundational for researchers in pharmacology and drug development.

Protocol 1: Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay determines the binding affinity (Ki) of α-PPP for the human dopamine transporter by measuring its ability to displace a specific radiolabeled ligand.

Rationale: Understanding the binding affinity of a compound to its target is a critical first step in pharmacological characterization. This assay provides a quantitative measure of the physical interaction between α-PPP and the dopamine transporter. The choice of [³H]WIN 35,428 as the radioligand is based on its high affinity and selectivity for DAT. The buffer composition is optimized to maintain the integrity and function of the transporter proteins in the cell membrane preparation.[1]

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT (hDAT).

  • Radioligand: [³H]WIN 35,428.

  • Non-specific binding inhibitor: GBR 12909.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of α-Pyrrolidinopropiophenone (hydrochloride) in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]WIN 35,428, and cell membranes.

    • Non-specific Binding: Assay buffer, [³H]WIN 35,428, a high concentration of GBR 12909, and cell membranes.

    • Displacement: Assay buffer, [³H]WIN 35,428, varying concentrations of α-PPP, and cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: Allow the filters to dry, then add scintillation cocktail to each filter vial.

  • Quantification: Quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the α-PPP concentration.

  • Determine the IC50 value (the concentration of α-PPP that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Protocol 2: [³H]Dopamine Uptake Inhibition Assay

This functional assay measures the potency (IC50) of α-PPP to inhibit the uptake of dopamine by the human dopamine transporter.

Rationale: While binding assays measure the physical interaction, uptake assays measure the functional consequence of that interaction. This protocol directly assesses α-PPP's ability to block the primary function of DAT, which is to transport dopamine. The use of a radiolabeled substrate ([³H]Dopamine) allows for sensitive and quantitative measurement of uptake. The short incubation time is critical to measure the initial rate of uptake, providing a more accurate assessment of the inhibitor's potency.

Materials:

  • HEK293 cells stably expressing human DAT, plated in 96-well plates.

  • Radiolabeled substrate: [³H]Dopamine.

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Lysis Buffer (e.g., 1% SDS).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Cell Culture: Plate hDAT-expressing HEK293 cells in a 96-well plate and grow to confluence.

  • Assay Preparation: On the day of the assay, wash the cells with pre-warmed assay buffer.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of α-PPP or vehicle for 10-20 minutes at 37°C.

  • Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Terminate the uptake by rapidly aspirating the assay buffer and washing the cells multiple times with ice-cold buffer.

  • Cell Lysis: Lyse the cells with lysis buffer.

  • Detection and Analysis: Transfer the cell lysates to scintillation vials with scintillation cocktail.

  • Quantification: Quantify the amount of [³H]Dopamine taken up by the cells using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (determined in the presence of a known DAT inhibitor or at 4°C) from the total uptake. Plot the percent inhibition of specific uptake as a function of the α-PPP concentration to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vitro characterization of α-PPP.

cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Compound_Prep α-PPP Serial Dilution Binding_Assay Radioligand Binding Assay (e.g., [³H]WIN 35,428 for DAT) Compound_Prep->Binding_Assay Uptake_Assay Neurotransmitter Uptake Assay (e.g., [³H]Dopamine for DAT) Compound_Prep->Uptake_Assay Cell_Culture Culture hDAT/hNET Expressing Cells Cell_Culture->Binding_Assay Cell_Culture->Uptake_Assay Scintillation Scintillation Counting Binding_Assay->Scintillation Uptake_Assay->Scintillation Data_Analysis Calculate Ki and IC50 (Non-linear Regression) Scintillation->Data_Analysis

Figure 2. General Experimental Workflow.

Conclusion

α-Pyrrolidinopropiophenone hydrochloride is a potent and selective inhibitor of the dopamine and norepinephrine transporters. Its mechanism of action, centered on the blockade of neurotransmitter reuptake, leads to increased synaptic concentrations of dopamine and norepinephrine, which underlies its stimulant effects. The in vitro methodologies detailed in this guide provide a robust framework for the quantitative characterization of α-PPP and other novel psychoactive substances. A thorough understanding of the binding affinity and functional potency of such compounds at monoamine transporters is essential for predicting their pharmacological effects and potential for abuse.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • Zwartsen, A., Verboven, A. H. A., van Kleef, R. G. D. M., Wijnolts, F. M. J., & Westerink, R. H. S. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 697. [Link]

  • Gannon, B. M., Williamson, M. J., Rico, C. Z., & Tella, S. R. (2019). Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats. bioRxiv. [Link]

  • SWGDRUG.org. (2017, October 31). alpha-PPP. SWGDRUG.org. [Link]

  • Zwartsen, A., Verboven, A. H. A., van Kleef, R. G. D. M., Wijnolts, F. M. J., & Westerink, R. H. S. (2017). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. Toxicology in Vitro, 45(Pt 1), 60–71. [Link]

  • Zwartsen, A. (2018, March 20). Neurotoxicity screening of new psychoactive substances (NPS): Effects on neuronal activity in rat cortical cultures using microe. DSpace. [Link]

  • LDN. (n.d.). Noradrenaline Research ELISA™. LDN. [Link]

  • IBL International. (n.d.). Noradrenalin ELISA. IBL International. [Link]

  • Fantegrossi, W. E., Wessinger, W. D., & Gatch, M. B. (2014). Effects of α-pyrrolidinopentiophenone and 4-methyl-N-ethylcathinone, two synthetic cathinones commonly found in second-generation "bath salts," on intracranial self-stimulation thresholds in rats. Psychopharmacology, 231(21), 4129–4137. [Link]

  • Gannon, B. M., Galindo, K. I., Sulima, A., Rice, K. C., Collins, G. T., & Spealman, R. D. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(13), 2551–2560. [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Partilla, J. S., Burchart, A., Gannon, B. M., Murnane, K. S., Sitte, H. H., & Baumann, M. H. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. Neuropharmacology, 190, 108570. [Link]

  • Galli, A., & Sitte, H. H. (2003). Binding and transport in norepinephrine transporters. Real-time, spatially resolved analysis in single cells using a fluorescent substrate. The Journal of general physiology, 121(3), 203–218. [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. BioIVT. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., Janowsky, A., & Bohn, L. M. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of pharmacology and experimental therapeutics, 360(1), 33–47. [Link]

  • OPTIVIA. (n.d.). Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. OPTIVIA. [Link]

  • Bertin Technologies. (n.d.). alpha-Pyrrolidinopropiophenone (hydrochloride). Bertin Technologies. [Link]

  • Niello, M., Cintulova, D., Hellsberg, E., Jäntsch, K., Holy, M., Ayatollahi, L. H., Cozzi, N. V., Sitte, H. H., & Mihovilovic, M. D. (2020). Persistent binding at dopamine transporters determines sustained psychostimulant effects. PMC. [Link]

  • Niello, M., Cintulova, D., Hellsberg, E., Jäntsch, K., Holy, M., Ayatollahi, L. H., Cozzi, N. V., Sitte, H. H., & Mihovilovic, M. D. (2021). Psychomotor stimulant effects of α-pyrrolidinovalerophenone (αPVP) enantiomers correlate with drug binding kinetics at the dopamine transporter. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

addressing variability in locomotor activity studies with alpha-Pyrrolidinopropiophenone

Technical Support Center: Troubleshooting Locomotor Activity Studies with α -PPP

Welcome to the Application Support Hub for behavioral pharmacology. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals address variability when evaluating the psychostimulant properties of alpha-Pyrrolidinopropiophenone ( α -PPP).

This guide moves beyond basic troubleshooting by explaining the causality behind behavioral artifacts and providing self-validating protocols to ensure the scientific integrity of your automated locomotor tracking assays.

Pharmacological Grounding: Mechanism of Action

To troubleshoot behavioral outputs, we must first understand the molecular driver. α -PPP is a second-generation synthetic cathinone that acts as a potent inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET)[1]. Recent radiotracer assays also reveal that unlike some of its analogs (e.g., α -PVP), α -PPP acts as a selective partial releasing agent at the human NET. Because it lacks significant activity at the serotonin transporter (SERT), this high DAT/SERT ratio drives profound mesolimbic dopamine accumulation, resulting in robust locomotor stimulation.

PathwayAalpha-PPP(Synthetic Cathinone)BDAT & NETInhibition / ReleaseA->B Blocks reuptakeCIncreased SynapticCatecholaminesB->C AccumulationDPostsynapticReceptor BindingC->D ActivationEHyperlocomotionOutputD->E Striatal pathways

Fig 1. Mechanistic pathway of α-PPP driving hyperlocomotion via DAT/NET inhibition.

Troubleshooting Guides & FAQs

Q1: Why do I see a high degree of baseline variability in my open-field locomotor assays before α -PPP administration?

Causality: Rodents are highly sensitive to environmental novelty, handling stress, and high illumination (e.g., >20 lux), which trigger endogenous catecholamine release[2]. Because α -PPP's mechanism relies on blocking the reuptake of these exact monoamines, stress-induced baseline fluctuations will mask or artificially amplify the drug's pharmacological effect.

Protocol 1: Self-Validating Habituation Workflow To establish a true baseline, you must systematically eliminate novelty stress.

  • Vivarium Acclimation: House animals in the testing facility for a minimum of 7 days prior to any intervention.

  • Handling & Sham Dosing: On days 5–7, handle the rodents and perform sham intraperitoneal (i.p.) injections (gentle restraint without needle insertion) to desensitize them to the administration mechanics.

  • Apparatus Habituation: Place the animal in the open-field arena for 60 minutes immediately prior to α -PPP administration.

  • Validation Check (Self-Validating Step): Analyze the automated tracking data from the last 20 minutes of the 60-minute habituation phase. The variance in horizontal beam breaks between the two 10-minute bins must be <15% . If the variance is higher, the animal has not habituated; extend the phase by 30 minutes before injecting the drug.

WorkflowN11. Vivarium Acclimation(7 Days)N22. Handling & Sham Dosing(Days 5-7)N1->N2N33. Apparatus Habituation(60 min pre-test)N2->N3N44. alpha-PPP Administration(i.p. injection)N3->N4N55. Locomotor Tracking(120-180 min)N4->N5N66. Validation & Analysis(Variance < 15%)N5->N6

Fig 2. Self-validating experimental workflow for rodent locomotor habituation and testing.

Q2: My dose-response curve for α -PPP shows an inverted-U shape with reduced ambulation at high doses. Is this a non-responder issue?

Causality: This is a classic pharmacological phenomenon for potent psychostimulants, not a non-responder artifact. At moderate doses (2.5–25 mg/kg), optimal DAT inhibition stimulates forward horizontal ambulation[1]. However, at high doses ( 50 mg/kg), the profound accumulation of synaptic dopamine shifts the behavioral output from translational locomotion to focused, stationary stereotypic behaviors (e.g., repetitive sniffing, head-weaving, grooming)[1]. Because automated tracking systems measure infrared beam breaks across a spatial grid, stationary stereotypy registers as a paradoxical drop in locomotor activity.

LogicLowModerate Doses(2.5 - 25 mg/kg)OptOptimal DA/NE ReleaseLow->OptHighHigh Doses(> 50 mg/kg)OverReceptor OversaturationHigh->OverAmbIncreased HorizontalAmbulationOpt->AmbSterStationary Stereotypy(Competes with Ambulation)Over->SterSter->Amb Apparent decrease in tracking

Fig 3. Logical relationship of dose-dependent behavioral shifts from ambulation to stereotypy.

Q3: We observe a delayed onset of hyperlocomotion at the highest doses of α -PPP. What causes this pharmacokinetic lag?

Causality: At lower doses (2.5 to 25 mg/kg), locomotor stimulation occurs rapidly within 10 minutes[1]. However, at 50 mg/kg, researchers consistently document a delay of approximately 50 minutes before peak horizontal locomotor effects are observed[1]. This delay is caused by the initial overwhelming onset of the aforementioned stereotypic behavior. As the drug is metabolized and concentrations slowly taper down into the optimal ambulation-promoting therapeutic window, the animal transitions from stationary stereotypy back to hyperlocomotion[1].

Data Presentation: Quantitative Summary of α -PPP Effects

To aid in your experimental design, reference the following table summarizing expected temporal and behavioral outputs based on dosing regimens:

α -PPP DoseOnset TimeDuration of EffectPrimary Behavioral Output
2.5 – 25 mg/kg < 10 minutes60 – 190 minutesDose-dependent increase in horizontal ambulation[1].
50 mg/kg ~ 50 minutes140 minutesInitial stereotypy, delayed horizontal ambulation[1].
80 mg/kg (Binge) N/A (Cumulative)Persistent (Days)Decreased overall exploratory activity, spatial memory impairment, potential neurotoxicity[3].
Q4: How do I formulate α -PPP to ensure consistent bioavailability and minimize injection stress?

Causality: Poor formulation leads to erratic absorption rates and localized tissue irritation, which manifests as erratic jumping or freezing behavior, confounding the locomotor data. α -PPP is typically synthesized as a hydrochloride (HCl) salt, making it highly water-soluble. Using harsh organic solvents (like DMSO) or complex surfactants is unnecessary and introduces vehicle-induced behavioral artifacts.

Protocol 2: Self-Validating Formulation Workflow

  • Solvent Selection: Dissolve α -PPP in sterile, physiological saline (0.9% NaCl).

  • Volume Standardization: Standardize the injection volume to 10 mL/kg for mice (or 1 mL/kg for rats) to prevent volume-induced peritoneal distension stress.

  • Validation Check (Self-Validating Step): Administer the pure vehicle (saline) to a control cohort. Their post-injection locomotor activity must return to their pre-injection baseline within 10–15 minutes. Prolonged hyperactivity or freezing in the control group definitively indicates that your injection technique or vehicle pH is causing pain/stress, invalidating the concurrent drug-group data.

References

  • Effects of the second-generation "bath salt" cathinone alpha-pyrrolidinopropiophenone ( α -PPP) on behavior and monoamine neurochemistry in male mice. PubMed (NIH). Available at:[Link]

  • Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats. PMC (NIH). Available at:[Link]

  • PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. Medical University of Vienna ePub. Available at:[Link]

  • Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide. PMC (NIH). Available at:[Link]

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of α-Pyrrolidinopropiophenone and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of α-Pyrrolidinopropiophenone (α-PPP) and its analogs, focusing on their structure-activity relationships (SAR) as monoamine reuptake inhibitors. The content is intended for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to inform future research and development.

Introduction to α-Pyrrolidinopropiophenone (α-PPP)

α-Pyrrolidinopropiophenone (α-PPP) is a synthetic cathinone that functions as a stimulant.[1][2] Its chemical structure is characterized by a phenyl ring, a carbonyl group, a two-carbon chain with a methyl group at the alpha position, and a terminal pyrrolidine ring. Like many of its analogs, α-PPP's primary mechanism of action is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly lower affinity for the serotonin transporter (SERT).[1][3][4] This profile as a dopamine and norepinephrine reuptake inhibitor is responsible for its psychostimulant effects.[1][3] The exploration of α-PPP's SAR is crucial for understanding the molecular determinants of potency and selectivity at these transporters, which can guide the design of novel therapeutic agents or help to predict the pharmacological profiles of new psychoactive substances.

Core Structure and Points of Modification

The fundamental structure of α-PPP offers three primary points for analog development and SAR studies: the α-alkyl chain, the aromatic ring, and the pyrrolidine ring. Understanding how modifications at these positions alter the compound's interaction with monoamine transporters is key to deciphering its SAR.

Caption: Core structure of α-Pyrrolidinopropiophenone with key modification points.

Structure-Activity Relationship Analysis

Modification of the α-Alkyl Chain

The length of the alkyl chain at the alpha position plays a critical role in determining the potency of these compounds as monoamine transporter inhibitors.

Key Insights:

  • Increasing Chain Length: Extending the α-alkyl chain from a methyl group (α-PPP) to a propyl group (α-PVP) and a butyl group (α-PHP) generally leads to a significant increase in potency at both DAT and NET.[5] For instance, α-PVP is approximately ten times more potent than α-PPP at inhibiting DAT and NET.

  • Optimal Length: The potency tends to peak with a butyl (α-PHP) or pentyl (α-PVP) substituent, with further increases in chain length potentially leading to a decrease in activity.[5]

  • In Vivo Effects: This increased in vitro potency often translates to greater in vivo stimulant effects, with α-PVP and α-PHP generally exhibiting more robust locomotor stimulation in animal models compared to α-PPP at similar doses.[6][7][8]

Comparative Data: α-Alkyl Chain Analogs

Compoundα-Alkyl ChainDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT Selectivity
α-PPP Methyl~1000-2000~1000-2000>10,000~10
α-PBP Ethyl~100-200~100-200>10,000~50-100
α-PVP Propyl~20-50~20-50>10,000~200-500
α-PHP Butyl~20-50~20-50>10,000~200-500

Note: IC50 values are approximate and can vary between studies and assay conditions. Data compiled from multiple sources.[4]

Caption: Trend of DAT/NET potency with increasing α-alkyl chain length.

Modification of the Aromatic Ring

Substitutions on the phenyl ring can significantly modulate the potency and selectivity of α-PPP analogs.

Key Insights:

  • Methylenedioxy Substitution: The addition of a 3,4-methylenedioxy group to the phenyl ring, as seen in 3,4-methylenedioxy-α-pyrrolidinopropiophenone (MDPPP), can slightly increase DAT inhibition potency compared to α-PPP but may decrease NET potency.

  • Halogenation: Halogenation at the 3- or 4-position of the phenyl ring can also influence activity. For example, 4-bromo-α-PPP (4-Br-PPP) was found to be the most potent inhibitor of the human serotonin transporter among a series of tested α-PPP derivatives, though its primary activity remains at DAT and NET.

  • 4-Position Substituents on α-PHP: A study on 4-substituted α-PHP analogs showed that various substituents (e.g., methyl, methoxy, ethyl, chloro, bromo) resulted in compounds that were still potent and selective DAT inhibitors.[9][10] However, a 4-trifluoromethyl (4-CF3) substitution led to a significant decrease in DAT potency and a loss of DAT vs. SERT selectivity.[9][10]

Comparative Data: Aromatic Ring Analogs

CompoundAromatic SubstitutionDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
α-PPP Unsubstituted~1500~2100>10,000
MDPPP 3,4-Methylenedioxy~800~3800>10,000
3-Br-PPP 3-Bromo~1300~2800>10,000
4-Br-PPP 4-Bromo~1800~2300~8600
4-Me-PPP 4-Methyl~1200~2600>10,000

Note: IC50 values are from a single study for direct comparison.

Modification of the Pyrrolidine Ring

Alterations to the nitrogen-containing ring can also impact activity, though this has been less extensively studied for α-PPP specifically compared to its longer-chain analogs.

Key Insights:

  • Ring Expansion: For related pyrrolidinophenone cathinones, expanding the pyrrolidine ring to a piperidine ring has been shown to reduce potency at DAT by up to 10-fold.[11]

  • Conformational Constraint: Introducing conformational constraints, for example in the form of an aminotetralone structure, can lead to a significant decrease in potency.[11]

Mechanism of Action: Reuptake Inhibition vs. Release

A crucial aspect of the SAR of α-PPP and its analogs is their mechanism of action at the monoamine transporters. While classical cathinones like methcathinone are known to be monoamine releasing agents, the α-pyrrolidinophenones, including α-PPP, primarily act as reuptake inhibitors.[1][12][13] This means they block the transporter from clearing neurotransmitters from the synapse, rather than causing the transporter to reverse its function and release neurotransmitters.

Interestingly, some studies have shown that while α-PPP and its derivatives are reuptake inhibitors at DAT, some can act as partial releasing agents at NET.[13] This hybrid mechanism could contribute to their specific pharmacological profiles. In contrast, longer-chain analogs like α-PVP do not appear to share this NET-releasing property.

Off-Target Activities

It is important to consider that modifications to the core structure can also introduce or alter activity at other receptors. For example, a study found that increasing the α-alkyl chain length from α-PPP to α-PHP dramatically increases affinity for muscarinic acetylcholine receptors, with α-PHP acting as an antagonist at M1 and M2 receptors.[5][14] This highlights that while optimizing for monoamine transporter activity, off-target effects that could influence the overall pharmacological and toxicological profile must be considered.

Experimental Protocols

To ensure the reliability and reproducibility of SAR data, standardized experimental protocols are essential. Below are detailed methodologies for two key in vitro assays used to characterize the activity of α-PPP and its analogs.

Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that transporter.

Methodology:

  • Preparation of Cell Membranes:

    • Use cell lines (e.g., HEK293) stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.[15]

    • Harvest the cells and resuspend them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[15]

    • Homogenize the cell suspension and centrifuge at high speed (e.g., 40,000 x g) to pellet the cell membranes.[15]

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.[15]

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[15][16]

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compounds (e.g., α-PPP analogs).[15]

    • To each well, add the cell membrane preparation, the radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and either the test compound, vehicle (for total binding), or a high concentration of a known selective inhibitor (for non-specific binding).[15]

    • Incubate the plate at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (typically 60-120 minutes).[15]

  • Termination and Detection:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[15]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[15]

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[15]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.[15]

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.[17]

Radioligand_Binding_Assay prep Prepare Transporter-Expressing Cell Membranes assay Incubate Membranes with Radioligand and Test Compound prep->assay filter Rapid Filtration to Separate Bound and Free Radioligand assay->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Calculate IC50 and Ki Values count->analyze

Caption: Workflow for a radioligand binding assay.

Synaptosomal Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are isolated nerve terminals.

Methodology:

  • Preparation of Synaptosomes:

    • Rapidly dissect brain tissue (e.g., rat striatum for DAT) and homogenize it in an ice-cold sucrose solution.[18][19]

    • Perform differential centrifugation to isolate the crude synaptosomal pellet.[18][19]

    • Resuspend the synaptosomal pellet in an appropriate buffer (e.g., Krebs-Ringer-HEPES).[20]

    • Determine the protein concentration of the synaptosomal preparation.[20]

  • Uptake Assay Procedure (96-well plate format):

    • In each well, add the synaptosomal suspension.

    • For total uptake wells, add vehicle. For non-specific uptake wells, add a high concentration of a selective transporter inhibitor. For experimental wells, add varying concentrations of the test compound.[20]

    • Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).[20]

    • Initiate the uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine).[18][20]

    • Incubate for a short duration (e.g., 1-5 minutes) to measure the initial rate of uptake.[20]

  • Termination and Detection:

    • Terminate the uptake by rapid filtration through glass fiber filters.[20]

    • Wash the filters with ice-cold buffer to remove extracellular radiolabel.[20]

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.[20]

  • Data Analysis:

    • Calculate specific uptake by subtracting the non-specific uptake from the total uptake.[20]

    • Determine the percentage of inhibition for each concentration of the test compound relative to the specific uptake in the control wells.[20]

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value.

Synaptosomal_Uptake_Assay prep Isolate Synaptosomes from Brain Tissue assay Incubate Synaptosomes with Test Compound and Radiolabeled Neurotransmitter prep->assay filter Rapid Filtration to Terminate Uptake and Separate Synaptosomes assay->filter count Quantify Radioactivity within Synaptosomes filter->count analyze Calculate IC50 Values for Uptake Inhibition count->analyze

Caption: Workflow for a synaptosomal uptake assay.

Conclusion

The structure-activity relationship of α-Pyrrolidinopropiophenone and its analogs is a well-defined area of research that demonstrates clear trends. The potency of these compounds as dopamine and norepinephrine reuptake inhibitors is highly dependent on the length of the α-alkyl chain, with longer chains generally leading to higher potency. Modifications to the aromatic and pyrrolidine rings also provide avenues for fine-tuning the pharmacological profile. A thorough understanding of these SAR principles, grounded in robust experimental data from assays such as radioligand binding and synaptosomal uptake, is essential for the prediction of the activity of new synthetic cathinones and for the rational design of novel compounds with therapeutic potential.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Synaptosomal Uptake Assays with Fezolamine.
  • Taffe, M. A., Nguyen, J. D., Vandewater, S. A., Grant, Y., & Dickerson, T. J. (2020). Distinguishing the behavioral potencies of α-pyrrolidino-phenone cathinone stimulants. eScholarship, University of California.
  • Taffe, M. A., Nguyen, J. D., Vandewater, S. A., Grant, Y., & Dickerson, T. J. (2021). Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats. eScholarship, University of California.
  • Maier, J., Mayer, F. P., Brandt, S. D., & Sitte, H. H. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. MedUni Wien ePub.
  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol.
  • Watterson, L. R., Hood, L. E., & Olive, M. F. (2018). Effects of the second-generation “bath salt” cathinone alpha-pyrrolidinopropiophenone (α-PPP) on behavior and monoamine neurochemistry in male mice. PMC.
  • Chen, H., Dutra, J. K., & Coop, A. (2020).
  • BenchChem. (2025).
  • Glennon, R. A., Dukat, M., & Li, J. (2016). Structure–Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors.
  • Taffe, M. A., Nguyen, J. D., Vandewater, S. A., Grant, Y., & Dickerson, T. J. (2020).
  • Kolanos, R., Sakloth, F., & Partilla, J. S. (2015). Structure–Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP).
  • Kolanos, R., Partilla, J. S., & Baumann, M. H. (2017). Structure–Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). PMC.
  • Nagy, E. K., Overby, P. F., & Olive, M. F. (2020). Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm. Frontiers.
  • Taffe, M. A., Nguyen, J. D., & Vandewater, S. A. (2020).
  • Chen, H., Dutra, J. K., & Coop, A. (2020). Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. PubMed.
  • Mayer, F. P., Wimmer, L., & Sitte, H. H. (2020).
  • Jones, S. R., & Garris, P. A. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. NCBI.
  • Wikipedia. (n.d.). α-Pyrrolidinopropiophenone.
  • Maier, J., Mayer, F. P., & Brandt, S. D. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters.
  • Maier, J., Mayer, F. P., & Brandt, S. D. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization of interactions between pyrrolidinopropiophenones and uptake1 and uptake2 monoamine transporters. PubMed.
  • Gannon, B. M., Williamson, M. R., & Fantegrossi, W. E. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. PMC.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology.
  • Springer, P. (2019). Metabolism of the new designer drug alpha-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP and 4'-methyl-alpha-pyrrolidinopropiophenone (MPPP) studied in rat urine using gas chromatography-mass spectrometry.

Sources

establishing the specificity of alpha-Pyrrolidinopropiophenone detection in forensic samples

Establishing the Specificity of α -Pyrrolidinopropiophenone ( α -PPP) Detection in Forensic Matrices: A Methodological Comparison Guide

Executive Summary

The detection and quantification of synthetic cathinones in forensic toxicology present unique analytical challenges due to the rapid emergence of novel psychoactive substances (NPS) and the prevalence of structurally similar isomers. α -Pyrrolidinopropiophenone ( α -PPP) is a pyrrolidinophenone derivative that requires highly specific analytical methodologies to differentiate it from its homologs (e.g., α -PVP, MDPV) and isobaric interferences[1].

This guide provides an objective, data-driven comparison of standard analytical platforms—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Resolution Mass Spectrometry (LC-QTOF-MS)—for the specific detection of α -PPP. It further details a self-validating LC-MS/MS protocol designed to ensure absolute scientific integrity in forensic casework.

Platform Comparison: Evaluating Detection Modalities

Forensic laboratories must balance throughput, sensitivity, and specificity. The structural nature of α -PPP—specifically its β -keto group and basic pyrrolidine ring—dictates its behavior across different mass spectrometry platforms.

Gas Chromatography-Mass Spectrometry (GC-MS)

Historically the gold standard for broad-spectrum forensic screening, GC-MS faces significant limitations when applied to synthetic cathinones. α -PPP and its metabolites are susceptible to thermal degradation at the β -keto moiety within the heated injection port[2]. To achieve reliable detection and prevent peak tailing, time-consuming derivatization (e.g., acylation using trifluoroacetic anhydride) is often required[2]. Consequently, GC-MS is increasingly relegated to preliminary screening rather than definitive quantitation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS - QQQ)

Triple quadrupole LC-MS/MS is currently the optimal platform for targeted α -PPP quantitation. By utilizing Electrospray Ionization (ESI+), it bypasses the thermal degradation issues inherent to GC-MS. LC-MS/MS achieves exceptional specificity via Multiple Reaction Monitoring (MRM), which tracks the transition of the protonated precursor ion to specific product ions[3]. This method routinely achieves Limits of Detection (LOD) between 0.1 and 0.5 ng/mL in biological matrices[4].

Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF-MS)

For non-targeted screening and the differentiation of novel structural isomers, LC-QTOF-MS is unparalleled. It measures the exact mass of α -PPP ( C13​H17​NO , [M+H]+ m/z 204.1382) to within <5 ppm mass accuracy[5]. Furthermore, QTOF platforms enable retrospective data mining, allowing toxicologists to re-interrogate historical data for newly scheduled designer drugs without re-analyzing the physical sample[5].

WorkflowABiological Matrix(Blood/Urine)BAlkaline LLE(pH > 10.4)A->B Spiked with ISCGC-MS(Derivatization Req.)B->C Volatile fractionDLC-MS/MS (QQQ)(Targeted MRM)B->D High sensitivityELC-QTOF-MS(Exact Mass HRMS)B->E Non-targetedFIsomer Resolution &QuantitationC->FD->FE->F

Fig 1. Forensic analytical workflow for α-PPP detection and isomer resolution.

Quantitative Performance Metrics

The following table summarizes the operational and performance metrics of the three primary modalities for α -PPP detection, synthesized from validated forensic literature[4],[2],[3].

Performance MetricGC-MS (Single Quad)LC-MS/MS (Triple Quad)LC-QTOF-MS (HRMS)
Limit of Detection (LOD) 10 – 50 ng/mL0.1 – 0.5 ng/mL1.0 – 5.0 ng/mL
Linear Dynamic Range 2 orders of magnitude3-4 orders of magnitude2-3 orders of magnitude
Isomer Differentiation Moderate (Requires derivatization)High (Chromatographic separation)Very High (Exact mass + MS/MS)
Matrix Effect Susceptibility LowHigh (Requires internal standards)Moderate to High
Throughput / Prep Time Slow (LLE + Derivatization)Fast (Dilute & Shoot or simple LLE)Moderate

Mechanistic Principles of Specificity

To establish absolute specificity for α -PPP, toxicologists must rely on the predictable fragmentation mechanics of the molecule under collision-induced dissociation (CID).

When ionized via ESI+, α -PPP forms a protonated precursor ion at m/z 204.1382[5]. Upon entering the collision cell, the molecule undergoes two primary cleavage events:

  • α -Cleavage: Yields the benzoyl cation at m/z 105.0697[5].

  • Inductive Cleavage: Yields the pyrrolidine ring conjugated with the alkyl chain at m/z 98.0967[5].

Because structurally similar cathinones (like α -PVP) possess different alkyl chain lengths, their pyrrolidine fragments will shift in mass (e.g., m/z 126 for α -PVP), allowing for unambiguous differentiation[1].

FragmentationMPrecursor Ion[M+H]+ m/z 204.1382F1Quantifier Ionm/z 105.0697(Benzoyl Cation)M->F1 Alpha-cleavageF2Qualifier Ionm/z 98.0967(Pyrrolidine Ring)M->F2 Inductive cleavage

Fig 2. Electrospray ionization (ESI+) fragmentation pathway of α-PPP.

Self-Validating Experimental Protocol: LC-MS/MS Quantitation

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system. It utilizes isotopic dilution to correct for matrix effects and requires the separation of isobaric interferences to prevent false positives[6].

Phase 1: Sample Preparation (Alkaline Liquid-Liquid Extraction)

Causality Check: α -PPP is a basic amine with a pKa of approximately 8.9. Extracting at a highly alkaline pH ensures the molecule is completely deprotonated (un-ionized), maximizing its partition into the organic solvent[6].

  • Aliquoting: Transfer 500 µL of biological sample (blood/urine) into a clean borosilicate glass tube.

  • Isotopic Dilution: Spike the sample with 50 µL of deuterated internal standard ( α -PPP-d5 at 100 ng/mL). This step is critical to self-validate the assay by correcting for extraction losses and ESI ion suppression.

  • Alkalinization: Add 500 µL of 100 mM Borate buffer (pH 10.4)[6]. Vortex for 10 seconds.

  • Extraction: Add 2.0 mL of an extraction solvent mixture (N-butyl chloride:ethyl acetate, 70:30 v/v)[6].

  • Phase Separation: Rotate for 10 minutes, then centrifuge at 3,000 x g for 5 minutes.

  • Reconstitution: Transfer the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% formic acid in water). The acidic reconstitution protonates the amine, priming it for ESI+ ionization.

Phase 2: Chromatographic Separation

Causality Check: Chromatographic separation is mandatory to resolve α -PPP from positional isomers (e.g., distinguishing ring-methylated isomers from chain-extended isomers)[6],[7].

  • Column: Biphenyl or C18 analytical column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in Ultrapure Water.

    • Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: Initiate at 5% B, hold for 1 minute. Ramp linearly to 95% B over 6 minutes. Hold at 95% B for 1.5 minutes, then re-equilibrate. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (MRM Parameters)

Operate the Triple Quadrupole in Positive Electrospray Ionization (ESI+) mode. Monitor the following transitions to ensure specificity[3],[5]:

  • α -PPP Quantifier Transition: m/z 204.1 105.1 (Collision Energy: 20 eV)

  • α -PPP Qualifier Transition: m/z 204.1 98.1 (Collision Energy: 25 eV)

  • α -PPP-d5 (IS) Transition: m/z 209.1 110.1

Validation Criteria: A positive identification requires the chromatographic retention time to match the internal standard within ±0.1 minutes, and the ratio of the quantifier to qualifier ion must fall within ±20% of the established calibration standard[7].

References

  • Zaitsu, K., et al. "Comprehensive review of the detection methods for synthetic cannabinoids and cathinones." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Majchrzak, M., et al. "Distribution of the Synthetic Cathinone α-Pyrrolidinohexiophenone in Biological Specimens." ResearchGate. Available at:[Link]

  • Marinetti, L. J., et al. "Analysis of Synthetic Cathinones Commonly Found in Bath Salts in Human Performance and Postmortem Toxicology." Journal of Analytical Toxicology (Oxford Academic). Available at:[Link]

  • Gomonit, S. E., et al. "Case series involving the synthetic cathinones alpha-PHP, alpha-PiHP, MDPHP, and MDPiHP in forensic investigations." Center for Forensic Science Research and Education (CFSRE). Available at:[Link]

  • Gürler, M., et al. "Evaluating Of Synthetic Cathinones in Human Urine Samples." Acta Medica. Available at:[Link]

  • Krotulski, A. J. "A More Timely Process for Identifying and Analyzing Trends of Emerging Novel Psychoactive Substances in the United States." Office of Justice Programs. Available at:[Link]

  • Drug Enforcement Administration. "Synthetic Cathinones." DEA.gov. Available at:[Link]

  • Kahl, J. H., et al. "Screening of Novel Psychoactive Substances in Postmortem Matrices by Liquid Chromatography–Tandem Mass Spectrometry (LC–MS-MS)." Journal of Analytical Toxicology. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.